molecular formula C10H8Cl2N2O B13679875 2-(2,4-Dichlorophenyl)imidazole-5-methanol

2-(2,4-Dichlorophenyl)imidazole-5-methanol

Cat. No.: B13679875
M. Wt: 243.09 g/mol
InChI Key: BCFRVXOXDAOTQR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenyl)imidazole-5-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and other diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)imidazole-5-methanol is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and activities .

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

BCFRVXOXDAOTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(N2)CO

Origin of Product

United States

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